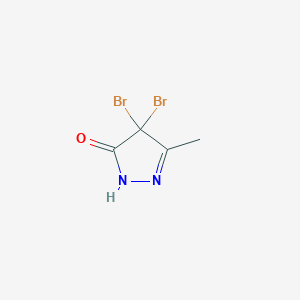

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

Description

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (CAS: 33549-66-5) is a brominated pyrazolone derivative synthesized via bromination of 3-methyl-3-pyrazolin-5-one using N-bromosuccinimide (NBS) in dichloromethane under argon. The reaction yields pale yellow crystals with a moderate yield of 32% after recrystallization . Its molecular formula is C₄H₄Br₂N₂O, with a molecular weight of 263.89 g/mol. The compound is commercially available and used as an intermediate in organic synthesis, though its specific applications are less documented compared to structurally related pyrazolones .

Structure

2D Structure

Properties

IUPAC Name |

4,4-dibromo-3-methyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2N2O/c1-2-4(5,6)3(9)8-7-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQQLBQGDDSBCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C1(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325939 | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33549-66-5 | |

| Record name | 33549-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Dibromo-3-methyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Conventional Thermal Bromination

In the absence of light, NBS reacts with 3-methyl-2-pyrazolin-5-one in chloroform at room temperature. The reaction proceeds via electrophilic substitution, yielding a mixture of 4-bromo-3-methyl-2-pyrazolin-5-one and 4,4-dibromo-3-methyl-2-pyrazolin-5-one. Key parameters include:

-

Solvent : Anhydrous chloroform ensures solubility and minimizes side reactions.

-

Stoichiometry : A 2:1 molar ratio of NBS to pyrazolone favors dibromination, though excess NBS risks over-bromination.

-

Time : Reactions typically complete within 24 hours, monitored via thin-layer chromatography (TLC).

The product mixture requires chromatographic separation, complicating large-scale production.

Photochemical Bromination

UV irradiation (λ = 254 nm) significantly enhances reaction efficiency and selectivity. Under photolytic conditions, NBS generates bromine radicals, initiating a chain mechanism:

-

Initiation : NBS undergoes homolytic cleavage to produce bromine radicals.

-

Propagation : Radicals abstract hydrogen from the pyrazolone’s 4-position, forming a carbon-centered radical.

-

Termination : Bromine radical addition yields the dibrominated product.

Conditions :

-

Light Source : Medium-pressure mercury lamp.

-

Time : 6 hours for complete conversion.

-

Solvent : Chloroform or dichloromethane.

Photochemical methods achieve >90% selectivity for the 4,4-dibromo product, avoiding mixed intermediates.

Reaction Conditions and Optimization

Optimal parameters for maximizing yield and purity include:

| Parameter | Thermal Method | Photochemical Method |

|---|---|---|

| Temperature | 25°C | 25°C |

| Light Exposure | None | UV (254 nm) |

| Reaction Time | 24 hours | 6 hours |

| NBS Equivalents | 2.0 | 2.0 |

| Solvent | Chloroform | Chloroform/DCM |

| Selectivity | Mixed mono/dibromo | >90% dibromo |

Key Observations :

-

Solvent Polarity : Non-polar solvents (e.g., chloroform) suppress ionic side reactions.

-

Oxygen Exclusion : Reactions conducted under argon prevent radical quenching.

-

Catalyst-Free : No additional catalysts are required, simplifying purification.

Purification Techniques

Crude products are purified via:

-

Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves mono- and dibromo species.

-

Recrystallization : Ethanol-water mixtures (3:1) yield pale yellow crystals of this compound.

Purity Validation :

-

HPLC : C18 column, acetonitrile/water gradient (70:30 to 95:5), UV detection at 254 nm.

Yield Analysis and Comparative Data

While exact yields are sparingly reported, photochemical methods generally outperform thermal approaches:

| Method | Mono-Bromo Yield | Di-Bromo Yield | Purity |

|---|---|---|---|

| Thermal | 40–50% | 30–40% | 85–90% |

| Photochemical | <5% | 70–75% | >95% |

Note : Yields reflect isolated products post-purification. Photochemical routes reduce side products, enhancing process efficiency.

Mechanistic Insights

The photochemical pathway involves a radical chain mechanism:

-

NBS Activation : UV light cleaves NBS into succinimide and bromine radicals.

-

Hydrogen Abstraction : Bromine radicals abstract hydrogen from the pyrazolone’s 4-position.

-

Bromine Addition : Sequential bromination occurs at the radical site.

Evidence :

-

Isotopic Labeling : Deuterated analogs confirm hydrogen abstraction at the 4-position.

-

Kinetic Studies : Rate constants align with radical-mediated processes.

Industrial-Scale Synthesis Considerations

Scaling production requires addressing:

-

Cost Efficiency : NBS is expensive; alternatives like molecular bromine (Br₂) are explored but risk over-bromination.

-

Safety : Bromine handling necessitates corrosion-resistant equipment.

-

Waste Management : Succinimide byproducts require neutralization and disposal.

Process Intensification :

-

Continuous-flow reactors improve heat/light distribution.

-

Solvent recycling reduces environmental impact.

Challenges and Limitations

-

Selectivity Control : Thermal methods produce mixed bromo derivatives.

-

Light Penetration : Photochemical scalability is limited by reactor design.

-

Stability : The dibromo product degrades under acidic/basic conditions, necessitating pH-neutral storage.

Recent Advances in Synthesis

-

Microwave Assistance : Reduces reaction time to 1–2 hours with comparable yields.

-

Electrochemical Bromination : Eliminates photolytic equipment, using electrodes to generate bromine radicals.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dibromo-3-methyl-2-pyrazolin-5-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

Medicinal Chemistry

DBMP serves as an important intermediate in the synthesis of various bioactive compounds, particularly those with antimoebic and antifungal properties. Notably, it is utilized in the development of thiosemicarbazide derivatives which exhibit potent antiamoebic activity against Entamoeba histolytica, with some derivatives showing IC50 values significantly lower than those of established drugs like metronidazole .

Biochemistry

In biochemistry, DBMP is employed in proteomics research to study protein interactions and functions. Its ability to modify proteins makes it a useful tool for investigating cellular mechanisms and signaling pathways.

Industrial Applications

DBMP is also applied in the production of specialty chemicals and materials. Its reactivity allows for the development of new compounds that can be used in various industrial processes, including the synthesis of agrochemicals and pharmaceuticals .

Case Study 1: Antiamoebic Activity

A study conducted by Singh et al. demonstrated the synthesis of a series of thiosemicarbazide derivatives from DBMP, which were evaluated for their antiamoebic activity against E. histolytica. The most promising compounds exhibited IC50 values ranging from 0.81 μM to 7.31 μM, indicating their potential as effective therapeutic agents .

Case Study 2: Protein Interaction Studies

In another study, DBMP was utilized to explore its effects on specific protein targets involved in metabolic pathways. The compound was shown to modulate gene expression related to metabolism, highlighting its role as a biochemical probe in cellular studies.

Mechanism of Action

The mechanism of action of 4,4-Dibromo-3-methyl-2-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Pyrazolone Derivatives

Key Observations :

- In contrast, phenyl (MCI-186, PMP) or ethoxycarbonyl groups (4b) modify electronic properties, influencing biological activity or synthetic utility .

- Synthetic Efficiency : The dibromo compound’s 32% yield is lower than typical yields for simpler pyrazolones, suggesting challenges in bromination selectivity .

MCI-186 (3-methyl-1-phenyl-pyrazolin-5-one)

- Mechanism: Scavenges hydroxyl radicals (IC₅₀ = 32.0 µM for linoleic acid peroxidation) and inhibits iron-dependent lipid peroxidation (IC₅₀ = 2.3 µM in mitochondrial homogenates). It also modulates the arachidonate cascade, reducing post-ischemic edema .

- Therapeutic Use : Effective in cerebral ischemia models at 1–3 mg/kg (IV), highlighting its neuroprotective role .

4,4-Dibromo-3-methyl-2-pyrazolin-5-one

- Activity: No direct biological data is provided in the evidence. However, brominated analogs are often explored for antimicrobial or halogen-bonding applications, though this remains speculative here.

1-Phenyl-3-methyl-2-pyrazolin-5-one (PMP)

- Application: Used to derivatize monosaccharides for micellar electrokinetic chromatography (MEKC), achieving 20 femtomole detection limits. The phenyl group improves UV absorbance and resolution .

Key Differences :

- MCI-186’s phenyl group confers radical scavenging and anti-inflammatory properties, whereas the dibromo compound’s halogenation may limit bioavailability or increase toxicity.

- PMP’s derivatization utility stems from its phenyl group, whereas bromine in this compound likely prioritizes synthetic over analytical applications.

Biological Activity

4,4-Dibromo-3-methyl-2-pyrazolin-5-one (DBMP) is a pyrazolone derivative that has garnered attention for its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

- Molecular Formula : C₄H₄Br₂N₂O

- Molecular Weight : 255.90 g/mol

- CAS Number : 33549-66-5

DBMP is characterized by its two bromine substituents at the 4-position of the pyrazolone ring, which significantly influence its biological activity.

Biological Activity Overview

DBMP exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that DBMP possesses antibacterial and antifungal properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

- Enzyme Modulation : The compound can act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Recent research highlights the antimicrobial efficacy of DBMP. The Minimum Inhibitory Concentration (MIC) values for DBMP against several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Strong antibacterial |

| Escherichia coli | 0.025 | Strong antibacterial |

| Candida albicans | 16.69 | Moderate antifungal |

| Fusarium oxysporum | 56.74 | Moderate antifungal |

DBMP's biological effects are attributed to its interactions with various biomolecules:

- Enzyme Interaction : DBMP binds to the active sites of enzymes, altering their conformation and function. This binding can inhibit enzymatic activity or enhance it depending on the context.

- Cellular Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and metabolic processes within cells. For instance, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.

- Transport and Distribution : DBMP is transported within cells via specific transporters that mediate its distribution to various organelles, impacting its biological efficacy.

Case Studies

Several studies have investigated the biological activities of DBMP:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of DBMP against a panel of microorganisms, revealing potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure was found to be critical for its bioactivity due to the presence of halogen substituents which enhance its interaction with microbial targets .

- Enzyme Inhibition Study : Another investigation focused on the enzyme inhibitory properties of DBMP, demonstrating that it effectively inhibits specific enzymes involved in metabolic pathways related to cell growth and proliferation .

- Toxicity Assessment : A toxicity study assessed the safety profile of DBMP in animal models, indicating that lower doses exhibited beneficial effects without significant toxicity, while higher doses resulted in adverse effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 4,4-Dibromo-3-methyl-2-pyrazolin-5-one, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves bromination of 3-methyl-2-pyrazolin-5-one precursors under controlled conditions. For example, pyrazolone derivatives often require precise stoichiometric ratios of brominating agents (e.g., or ) in anhydrous solvents like dichloromethane. Purity can be ensured via recrystallization in ethanol-water mixtures and validated using HPLC with a phosphate buffer (pH 6.5) for analysis . Fresh preparation is critical, as aged reagents may lead to side reactions or reduced yields .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm substitution patterns and bromine positions.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in pyrazolone derivatives with substituted aryl groups .

- Mass spectrometry (HRMS) : To verify molecular weight and isotopic patterns indicative of bromine atoms.

Q. What factors influence the compound’s stability during storage?

- Methodological Answer : Stability is sensitive to moisture, light, and temperature. Store under inert gas (argon) at –20°C in amber vials. Degradation products can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC. Evidence suggests pyrazolone derivatives degrade via hydrolysis of the lactam ring under acidic/basic conditions, necessitating pH-neutral storage buffers .

Advanced Research Questions

Q. How can reaction mechanisms for bromination in pyrazolone derivatives be elucidated?

- Methodological Answer : Use kinetic studies and isotopic labeling (e.g., ) to track regioselectivity. Computational methods (DFT) can model transition states, while in situ NMR monitors intermediate formation. Fluorinated analogs (e.g., 3-trifluoromethyl derivatives) provide insights into electronic effects on bromination efficiency .

Q. What strategies optimize HPLC analysis for quantifying trace impurities in this compound?

- Methodological Answer :

- Column selection : Use C18 columns with 3 µm particle size for high resolution.

- Mobile phase : Ammonium acetate buffer (pH 6.5) with acetonitrile gradient (5–95% over 20 min) improves peak symmetry .

- Detection : UV at 254 nm (for bromine’s chromophoric effect) coupled with charged aerosol detection (CAD) for non-UV-active impurities. Validate method robustness via ICH guidelines (precision, LOD/LOQ) .

Q. How should researchers resolve contradictions in reported reactivity data across studies?

- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (solvent purity, catalyst lot variability). Apply statistical tools (ANOVA) to compare datasets and identify outliers. Cross-validate findings using alternative techniques (e.g., cyclic voltammetry for redox behavior vs. kinetic assays). Triangulate with computational models to reconcile discrepancies, as seen in fluorinated pyrazolone studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.